![molecular formula C15H12FN3OS B2804203 3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-43-6](/img/structure/B2804203.png)
3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
Benzothiazoles are important heterocyclic compounds that are found in various marine and terrestrial natural compounds . They have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactivity of benzothiazoles depends on the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. For example, they can resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
- A derivative of this compound, N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) , has been investigated as a novel necroptosis inhibitor by targeting receptor-interacting protein kinase 3 (RIPK3). This research explores its structure-activity relationships and in vivo efficacy .
- Researchers have used mass spectrometry techniques (such as EI and ESI) to analyze compounds related to this scaffold, including derivatives of 3-fluoro-N’-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide .
- Thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Their versatile structure makes them valuable in drug discovery and development .
- Thiazoles are present in several biologically active drugs:
- Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine plays a crucial role in energy release from carbohydrates and normal nervous system functioning. Thiazole’s presence in Vitamin B1 underscores its biological significance .
Antitumor and Cytotoxic Activity
Necroptosis Inhibition
Mass Spectrometry Applications
Chemical Synthesis and Drug Development
Biological Activities in Existing Drugs
Vitamin B1 (Thiamine) Connection
Mechanism of Action
Safety and Hazards
Future Directions
The future of benzothiazole research is promising, with recent advances in the synthesis of benzothiazole compounds related to green chemistry . Moreover, benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity .
properties
IUPAC Name |
3-fluoro-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-9-5-6-12-13(7-9)21-15(17-12)19-18-14(20)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVPHATUWZNWFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide |
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